n-Vanillyldecanamide

准备方法

合成路线和反应条件: N-香草酰癸酰胺可以通过香草醛盐酸盐与癸酰氯在碱(如碳酸氢钠)存在下的反应合成。该反应通常涉及将香草醛盐酸盐溶解在水中,加入碳酸氢钠,然后加入溶解在氯仿中的癸酰氯。 将混合物在室温下搅拌以生成 N-香草酰癸酰胺 .

工业生产方法: 文献中没有关于 N-香草酰癸酰胺工业生产方法的详细记载。 可以通过优化反应条件并使用工业级试剂和溶剂来扩大合成过程。

化学反应分析

反应类型: N-香草酰癸酰胺会经历各种化学反应,包括:

氧化: 它可以被氧化形成相应的醌类。

还原: 还原反应可以将其转化为相应的胺类。

取代: 它可以发生亲核取代反应,尤其是在酰胺氮上。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 可以在碱性条件下使用胺类或醇类等亲核试剂。

主要生成产物:

氧化: 醌类和其他氧化衍生物。

还原: 胺类和还原衍生物。

取代: 取代酰胺和其他衍生物。

科学研究应用

Chemical Properties and Structure

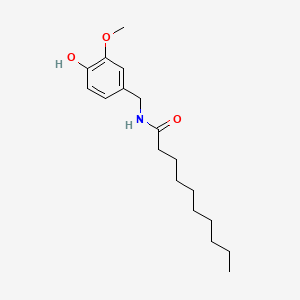

n-Vanillyldecanamide has the chemical formula C₁₈H₂₉NO₃ and a CAS number of 31078-36-1. Its structure consists of a long aliphatic chain (derived from decanoic acid) attached to a vanillin moiety. This unique combination contributes to its distinct sensory and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : this compound has been shown to reduce free radical formation in biological systems, particularly in plant seedlings. This suggests its role as a free radical scavenger that protects cells from oxidative damage .

- Interaction with TRPV1 Receptors : Similar to capsaicin, this compound interacts with transient receptor potential vanilloid 1 (TRPV1) receptors, which are involved in pain sensation. This interaction may provide analgesic effects, making it a candidate for pain management therapies .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, indicating its potential use in treating inflammatory conditions.

Scientific Research Applications

The applications of this compound span multiple scientific domains:

Pharmacology

- Pain Management : Due to its interaction with TRPV1 receptors, this compound is being explored for its analgesic properties. Its non-pungent nature compared to capsaicin may offer therapeutic benefits without the associated discomfort .

- Anti-inflammatory Agents : Research is ongoing to evaluate its efficacy in reducing inflammation and associated pain in various conditions.

Food Science

- Flavoring Agent : As a naturally occurring compound in chili peppers, this compound can be utilized as a flavoring agent in food products. Its unique taste profile may enhance culinary experiences without the intense heat of capsaicin .

Agriculture

- Plant Growth Regulator : Studies have indicated that this compound can influence plant growth by reducing radical length in seedlings of Lactuca sativa (lettuce). This property suggests potential applications in agricultural practices to enhance crop yields and resilience .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

- A study demonstrated that treatment with this compound significantly reduced the radical length of Lactuca sativa seedlings in a dose-dependent manner. This finding supports its role as a growth regulator in plants .

- Another investigation into the antioxidant capabilities of this compound revealed its effectiveness in scavenging free radicals, highlighting its potential use as a natural preservative in food products.

作用机制

N-香草酰癸酰胺通过与香草素受体 TRPV1 结合发挥作用,类似于辣椒素。 这种结合导致受体活化,从而导致各种生理反应,包括疼痛缓解和体温调节 . 涉及的分子靶点和途径包括离子通道的调节和神经肽的释放。

与其他辣椒素类比较:

辣椒素: N-香草酰癸酰胺在结构上与辣椒素相似,但具有更长的烷基链,这可能会影响其生物活性和效力。

二氢辣椒素: 结构相似,但烷基链的饱和程度不同。

去甲二氢辣椒素: 与 N-香草酰癸酰胺相比,烷基链较短。

类似化合物列表:

- 辣椒素

- 二氢辣椒素

- 去甲二氢辣椒素

- 高辣椒素

- 高二氢辣椒素

相似化合物的比较

- Capsaicin

- Dihydrocapsaicin

- Nordihydrocapsaicin

- Homocapsaicin

- Homodihydrocapsaicin

生物活性

n-Vanillyldecanamide (NVD), also known as decylic acid vanillylamide, is an organic compound with the chemical formula C₁₈H₂₉NO₃ and a CAS number of 31078-36-1. This compound is structurally related to capsaicin, the active component in chili peppers, and has gained attention for its potential biological activities, particularly as an antioxidant and a modulator of pain perception.

Antioxidant Properties

Research indicates that NVD exhibits significant antioxidant activity. Studies have demonstrated that it can reduce free radical formation in biological systems, particularly in plant seedlings, suggesting its role as a free radical scavenger that protects cells from oxidative damage. The antioxidant mechanism is primarily attributed to the compound's ability to donate electrons, thereby neutralizing reactive oxygen species (ROS).

Interaction with TRPV1 Receptors

NVD has been studied for its interaction with transient receptor potential vanilloid 1 (TRPV1) receptors, which are critical in pain sensation. Structural studies show that NVD retains the vanilloid pharmacophore essential for binding to TRPV1, similar to capsaicin. However, modifications in its alkyl chain length influence its potency. Research indicates that a hydrophobic alkyl side-chain of 8–12 carbon atoms is optimal for maximum activity at TRPV1 .

Metabolism and Pharmacokinetics

The metabolism of NVD shares similarities with capsaicin, involving cytochrome P450 enzymes. Various metabolites have been identified through studies using human liver microsomes, indicating that NVD undergoes O-demethylation and hydroxylation processes .

| Metabolite | Description | Formation Rate |

|---|---|---|

| M1 | Macrocyclic metabolite | High |

| M2 | ω-hydroxylated metabolite | Moderate |

| M3 | ω-1-hydroxylated metabolite | Low |

These metabolic pathways are crucial for understanding the pharmacological effects and potential toxicity of NVD.

Study on Antioxidant Effects

In a controlled study, plant seedlings treated with NVD showed a marked decrease in oxidative stress markers compared to untreated controls. This suggests that NVD may have protective effects against environmental stressors.

Pain Modulation Research

A study involving mouse models demonstrated that NVD could modulate pain responses when administered in varying doses. The results indicated a dose-dependent response where lower doses provided analgesic effects without significant irritation, unlike capsaicin .

Safety Profile

While NVD is structurally similar to capsaicin, it is believed to have a milder irritant profile due to the absence of the pungent functional group found in capsaicin. However, comprehensive safety assessments are still needed to establish definitive safety parameters for human consumption and therapeutic use.

属性

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHTWDQJPOTDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185028 | |

| Record name | N-Vanillyldecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31078-36-1 | |

| Record name | N-Vanillyldecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31078-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vanillyldecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Vanillyldecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-VANILLYLDECANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EB43C97X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。